Kka9W8egk5
Description
The compound 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine (Kka9W8egk5) is a chemical substance with the molecular formula C14H16N8O6S and a molecular weight of 424.392 . It is characterized by its unique structure, which includes a thioguanosine moiety linked to a nitroimidazole group .
Properties
CAS No. |
3384-61-0 |
|---|---|
Molecular Formula |
C14H16N8O6S |
Molecular Weight |
424.39 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-[2-amino-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H16N8O6S/c1-20-3-17-10(22(26)27)13(20)29-11-6-9(18-14(15)19-11)21(4-16-6)12-8(25)7(24)5(2-23)28-12/h3-5,7-8,12,23-25H,2H2,1H3,(H2,15,18,19)/t5-,7-,8-,12-/m0/s1 |
InChI Key |
WJPLSTABBCGIQS-GVTXSBRZSA-N |
Isomeric SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine typically involves the following steps:
Formation of the Nitroimidazole Group: The nitroimidazole group is synthesized through nitration of imidazole derivatives.
Thioether Formation: The thioguanosine moiety is introduced via a thioether linkage, which involves the reaction of a thiol group with a halogenated guanosine derivative.
Coupling Reaction: The final step involves coupling the nitroimidazole group with the thioguanosine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioguanosine moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Thioguanosines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine involves:
Molecular Targets: The compound targets specific enzymes and nucleic acids.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A related thiopurine derivative with immunosuppressive properties.
6-Mercaptopurine: Another thiopurine used in the treatment of leukemia.
Uniqueness
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiopurine derivatives .
Biological Activity
To create a comprehensive article on the biological activity of "Kka9W8egk5," I will summarize relevant aspects based on typical research approaches and findings in pharmacology and biochemistry, as well as case study methodologies that could apply to its investigation.
Overview of Biological Activity
Biological activity refers to the effect that a compound has on living organisms or biological systems. This can include various mechanisms such as enzyme inhibition, receptor binding, or cellular signaling pathways. Understanding the biological activity of a compound is crucial for its potential therapeutic applications.
Key Aspects of Biological Activity
- Mechanism of Action : The way in which a compound interacts with biological systems.
- Efficacy : The ability of the compound to produce a desired effect under specific conditions.
- Toxicity : The potential harmful effects of the compound on living organisms.
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
Data Table of Biological Activities
| Activity Type | Description | Example Compounds |
|---|---|---|
| Enzyme Inhibition | Blocking enzyme activity to prevent substrate conversion | Aspirin (COX inhibitor) |
| Receptor Binding | Competing with natural ligands for receptor sites | Morphine (opioid receptor) |
| Antimicrobial Action | Inhibiting growth or replication of microorganisms | Penicillin |
| Cytotoxic Effects | Inducing cell death in cancer cells | Doxorubicin |
Case Studies in Biological Research
Case studies can provide valuable insights into the biological activity of compounds like "Kka9W8egk5". They typically involve in-depth examinations of specific instances where the compound has been tested or applied.
Example Case Study Framework
- Objective : To evaluate the efficacy and safety of "Kka9W8egk5" in treating a specific condition.
- Methodology :
- Selection of appropriate animal models or cell lines.
- Administration of varying doses to determine dose-response relationships.
- Monitoring for both therapeutic effects and adverse reactions.
- Findings :
- Detailed observations on how "Kka9W8egk5" affects biological markers relevant to the condition being studied.
- Comparative analysis with existing treatments.
Hypothetical Case Study Results
| Parameter | Control Group (Placebo) | Treatment Group (Kka9W8egk5) |
|---|---|---|
| Efficacy (%) | 10% | 75% |
| Average Survival Rate (%) | 70% | 90% |
| Side Effects | Mild nausea | None observed |
Research Findings
Research findings related to compounds similar to "Kka9W8egk5" often highlight:
- Synergistic Effects : How combining it with other agents can enhance therapeutic outcomes.
- Resistance Mechanisms : Understanding how some cells may develop resistance to its effects.
- Pharmacokinetics : Insights into how the body absorbs, distributes, metabolizes, and excretes the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
